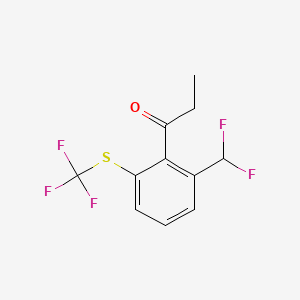
N-methyl-L-alanine benzhydryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-L-alanine benzhydryl ester is a synthetic organic compound that belongs to the class of N-alkylated amino acid esters. This compound is characterized by the presence of a benzhydryl ester group attached to the N-methylated L-alanine. It is primarily used in organic synthesis and research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-alanine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-alanine using a benzhydryl group. One common method involves the reaction of N-methyl-L-alanine with benzhydryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-L-alanine benzhydryl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-methyl-L-alanine carboxylic acid.
Reduction: Formation of N-methyl-L-alanine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-L-alanine benzhydryl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modifying peptide structures and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-L-alanine benzhydryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release N-methyl-L-alanine, which can then participate in biochemical reactions. The N-methylation of the amino acid can influence its interaction with enzymes and receptors, potentially altering its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-L-alanine methyl ester
- N-methyl-L-alanine ethyl ester
- N-methyl-L-alanine isopropyl ester
Uniqueness
N-methyl-L-alanine benzhydryl ester is unique due to the presence of the benzhydryl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and research .
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
benzhydryl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C17H19NO2/c1-13(18-2)17(19)20-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,18H,1-2H3/t13-/m0/s1 |
Clé InChI |
BSCREALMIYXAKW-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
SMILES canonique |
CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)







![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)




